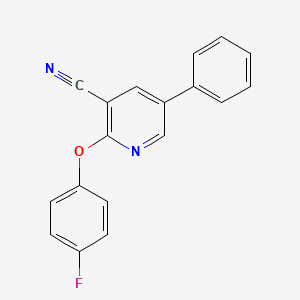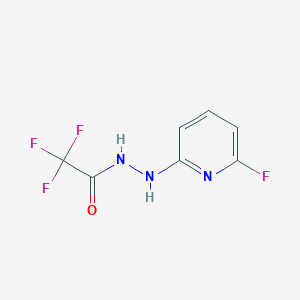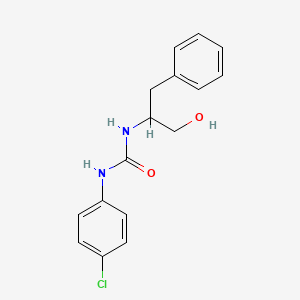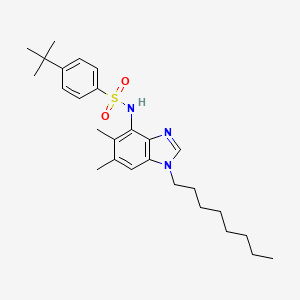
2-(4-Fluorophenoxy)-5-phenylnicotinonitrile
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-5-phenylnicotinonitrile, also known as FPhN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
The exact mechanism of action of 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound has also been reported to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, which contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. This compound has also been reported to decrease the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which contribute to its anti-oxidant properties. In addition, this compound has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, this compound has some limitations as well. It is insoluble in water, which makes it difficult to use in aqueous solutions. This compound is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2-(4-Fluorophenoxy)-5-phenylnicotinonitrile. One potential area of research is the investigation of the structure-activity relationship (SAR) of this compound and its analogs to identify compounds with improved anti-cancer and anti-inflammatory activity. Another potential direction is the development of novel drug delivery systems for this compound to improve its bioavailability and efficacy. In addition, this compound can be used as a building block in the synthesis of novel materials with unique properties. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)-5-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O/c19-16-6-8-17(9-7-16)22-18-14(11-20)10-15(12-21-18)13-4-2-1-3-5-13/h1-10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORINQTZMSPDVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B3128542.png)
![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)
![5-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B3128560.png)
![ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B3128564.png)
![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B3128593.png)


![Methyl 2-[({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]benzoate](/img/structure/B3128631.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128633.png)
![Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B3128637.png)